5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide
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Overview
Description
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Sulfonamides are compounds that contain a functional group derived from sulfonic acid (R-SO2-NH2). They are widely used in medicine for their antibacterial properties .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds . Sulfonamides can be synthesized by the reaction of sulfonyl chlorides with amines .Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be influenced by various factors, including the side-chain substituents . The presence of different substituents can lead to the formation of polymorphs .Chemical Reactions Analysis
The chemical reactions involving isoxazole derivatives can be complex and are influenced by various factors, such as the presence of solvents and the type of substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “5-ethyl-N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-2-sulfonamide” would depend on its specific structure. Factors that could influence these properties include the presence of functional groups and the overall molecular structure .Scientific Research Applications
Biochemical Applications
5-ethyl-N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-2-sulfonamide, as part of the broader category of sulfonamide compounds, finds significant utility in biochemical research, particularly in the study of enzyme inhibition. Sulfonamides like this compound are known to act as analogs of p-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folic acid in bacteria and serving as a basis for antibacterial properties. This mechanism is crucial for understanding bacterial growth inhibition and is applied in the development of antimicrobial agents. Additionally, sulfonamide compounds have been investigated for their potential in inhibiting carbonic anhydrase, an enzyme involved in various physiological processes including respiration, acid-base balance, and the formation of aqueous humor in the eye. Research on sulfonamide derivatives, including those with thiophene moieties, explores their application in treating conditions like glaucoma through topical ocular hypotensive activity by inhibiting carbonic anhydrase in the eye.
Antimicrobial and Anticancer Research
The synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety, including thiophene sulfonamides, have been a focal point in antimicrobial and anticancer research. These compounds are synthesized to target a broad spectrum of bacterial and fungal pathogens. The antimicrobial activities of these synthesized compounds are assessed through in vitro studies against various bacterial and fungal isolates. Moreover, certain thiophene sulfonamide derivatives have demonstrated significant cytotoxic activities against cancer cell lines, such as human breast cancer cells, making them a subject of interest in anticancer drug development.
Material Science and Sensor Development
In material science, sulfonamide compounds with heterocyclic structures like thiophene have been incorporated into polymers to create materials with unique photochromic properties. These properties are of particular interest for applications in smart materials and sensors. For instance, polymers containing sulfonamide-substituted azobenzene groups exhibit reversible photochromic behavior, which is useful in developing optical sensors and switches. Additionally, sulfonamide derivatives have been utilized in the fabrication of sensitive electrochemical sensors for the detection of pharmaceutical compounds, showcasing their potential in environmental monitoring and quality control of pharmaceutical products.
- Zmijewski et al., 2006 discuss the biocatalysis in drug metabolism and its implications in AMPA receptor potentiation.
- Prugh et al., 1991 and Barnish et al., 1981 explore the topical ocular hypotensive activity and cerebrovasodilatation through selective inhibition of carbonic anhydrase.
- Azab et al., 2013 focus on the synthesis of new heterocyclic compounds with antibacterial applications.
- Ortyl et al., 2002 provide insights into the use of sulfonamide derivatives in the creation of photochromic polymers.
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets .
Mode of Action
It’s known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been reported to have a wide spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Oxazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Future Directions
Properties
IUPAC Name |
5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c1-3-12-6-7-13(19-12)20(16,17)14-8-4-5-11-9-10(2)15-18-11/h6-7,9,14H,3-5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOCODPADIPWMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCCC2=CC(=NO2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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